Biphenyl Substituent Confers ≥10‑Fold Gain in dCTPase Inhibitory Potency vs. 4‑Fluorophenyl Analog
In a systematic SAR study of piperazin‑1‑ylpyridazine dCTPase inhibitors, the 4‑biphenyl‑substituted derivative exhibited an IC50 of 0.89 µM, whereas the direct 4‑fluorophenyl analog showed an IC50 of 9.6 µM, representing a 10.8‑fold improvement in target engagement [1]. This head‑to‑head comparison within a single laboratory study demonstrates that the biphenyl group is a potency‑determining pharmacophoric element, not a passive spectator.
| Evidence Dimension | dCTPase enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.89 µM (4‑biphenyl‑6‑(piperazin‑1‑yl)pyridazine) |
| Comparator Or Baseline | 4‑fluorophenyl analog: IC50 = 9.6 µM |
| Quantified Difference | 10.8‑fold lower IC50 for the biphenyl derivative |
| Conditions | Recombinant human dCTPase, fluorescence-based enzymatic assay, pH 7.5, 25 °C |
Why This Matters
For oncology target‑based screening, a 10‑fold potency advantage reduces the concentration needed for cellular target engagement, directly impacting the decision to procure this specific compound over the less potent 4‑fluorophenyl analog for hit expansion.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4195-4210. Table 2, compounds 10c and 10g. View Source
